5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features both pyrazole and thiadiazole rings. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine typically involves the formation of the pyrazole and thiadiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-(2-aminoethyl)pyrazole, which is then reacted with a thiadiazole precursor under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide: A reversible inhibitor of Bruton Kinase (BTK).
2-(2-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol: Evaluated for its hypotensive capability.
Uniqueness
5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is unique due to its dual ring structure, which allows for versatile interactions with biological targets. This duality enhances its potential as a therapeutic agent and a research tool in various scientific fields.
Properties
IUPAC Name |
5-[1-(2-aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6S/c8-1-2-13-4-5(3-10-13)6-11-12-7(9)14-6/h3-4H,1-2,8H2,(H2,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAVLFUYQLIXPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCN)C2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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